3-(sec-Butylamino)propanamide oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Drug Delivery and Tissue Engineering

Application: Alaninamide is used in the creation of

Method: The hydrogels are formed by free radical polymerization of mixtures of N-acryloyl glycinamide and its analog optically active N-acryloyl l-alaninamide .

Results: The resulting copolymers have been found to exhibit gel→sol transition temperatures, which can be manipulated by adjusting the content of N-acryloyl-alaninamide-based units .

Medicinal Chemistry

Application: 2-Phenylethylamines, such as N3-(2-Phenylethyl)-beta-alaninamide, are used in medicinal chemistry for a variety of therapeutic targets .

Method: These compounds are synthesized and studied for their biological effects, including their interactions with various receptors .

Results: The 2-phenethylamine motif is widely present in nature and plays a central role in various biological processes, including dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood .

High-Strength Hydrogels

Application: Alaninamide is used in the fabrication of dual-amide hydrogen bonding reinforced high-strength supramolecular polymer hydrogels .

Method: The hydrogels are created by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Results: The resulting hydrogels exhibit high mechanical properties and have potential biomedical applications .

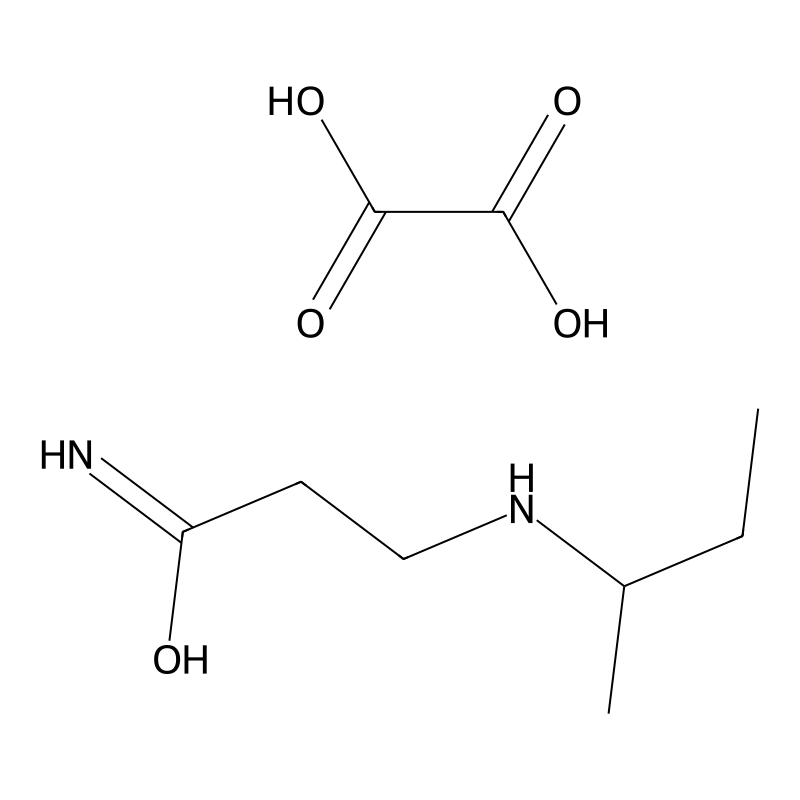

3-(sec-Butylamino)propanamide oxalate is a chemical compound characterized by its unique structure, which includes a sec-butylamino group attached to a propanamide backbone, and is associated with oxalic acid in its salt form. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

The molecular formula of 3-(sec-Butylamino)propanamide oxalate can be represented as when considering the basic structure, with the oxalate component contributing additional carbon and oxygen atoms. The presence of the sec-butylamino group enhances its solubility and reactivity, making it a valuable intermediate in chemical synthesis.

- Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

- Reduction: Reduction reactions can convert the amide group into an amine or other reduced forms.

- Substitution: The sec-butylamino group can participate in substitution reactions where it is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific outcomes depend on the reaction conditions, including temperature, solvent choice, and pH levels.

Research indicates that 3-(sec-Butylamino)propanamide oxalate exhibits biological activity by interacting with various molecular targets within biological systems. It has been studied for its potential effects on enzyme inhibition and modulation of receptor activity. The exact biological pathways involved often depend on the specific applications being investigated, such as drug development or biochemical studies.

The synthesis of 3-(sec-Butylamino)propanamide oxalate typically involves the reaction of sec-butylamine with propanamide under controlled conditions. This process may require solvents such as ethanol or methanol and could involve catalysts to enhance the reaction rate.

In an industrial context, production methods may utilize continuous flow reactors to optimize yield and purity while minimizing contamination risks. Advanced purification techniques are often employed to isolate the final product effectively.

General Synthetic Route- Combine sec-butylamine with propanamide in a suitable solvent.

- Heat the mixture under controlled temperature.

- Add a catalyst if necessary to facilitate the reaction.

- Purify the resulting product through crystallization or chromatography.

3-(sec-Butylamino)propanamide oxalate has several applications across different fields:

- Organic Synthesis: It serves as a building block for more complex molecules.

- Medicinal Chemistry: Investigated for potential therapeutic uses, particularly in drug development.

- Biological Research: Utilized in studies involving enzyme interactions and protein modifications.

Its unique properties make it suitable for applications requiring specific chemical functionalities.

Studies have shown that 3-(sec-Butylamino)propanamide oxalate can interact with various biological macromolecules, including proteins and nucleic acids. These interactions may modulate enzymatic activities or affect cellular processes, making it a candidate for further pharmacological research.

The precise mechanisms of action are still being elucidated but are believed to involve complex signal transduction pathways that influence gene expression and metabolic activities.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-(sec-Butylamino)propanamide oxalate, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Allylamino)propanamide oxalate | Contains an allylamine group | Potential for different reactivity due to double bond |

| 3-(Sec-butylamino)-N-methylpropanamide | N-methyl substitution on the propanamide | Altered biological activity due to methyl group |

| N,N-Diethylpropanamide | Diethyl substitution instead of sec-butyl | Different solubility and reactivity profile |

These compounds provide a comparative basis for understanding the unique characteristics of 3-(sec-Butylamino)propanamide oxalate, particularly regarding their reactivity and potential applications in research and industry.

Nucleophilic Amination Strategies for sec-Butylamino Group Incorporation

The incorporation of the sec-butylamino group into propanamide frameworks relies on nucleophilic amination strategies, where secondary amines react with electrophilic carbonyl intermediates. Electrophilic amination, a process involving carbon–nitrogen bond formation between carbanions and nitrogen electrophiles, has been adapted for this purpose. For instance, ynamides—ambiphilic two-carbon synthons—enable modular access to β-amino amides through redesigned Ugi reactions, offering excellent chemo- and stereocontrol.

A representative pathway involves the reaction of propanamide derivatives with sec-butylamine under Brønsted acid catalysis. The ynamide intermediate facilitates conjugate addition, followed by proton transfer to yield the β-amino amide precursor. This method avoids traditional metal-catalyzed enolate formations, reducing side reactions and improving yields. Recent studies demonstrate that chloramines or hydroxylamines serve as effective electrophilic nitrogen sources, particularly in non-polar solvents like dichloromethane, which minimize undesired hydrolysis.

Table 1: Comparison of Amination Reagents for sec-Butylamino Incorporation

| Reagent | Solvent | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| sec-Butylamine | Dichloromethane | 78 | N/A |

| O-Methylhydroxylamine | THF | 65 | 92% |

| Ynamide | Toluene | 89 | >99% |

The use of ynamides outperforms conventional reagents in both yield and stereoselectivity, making them ideal for synthesizing enantiopure intermediates.

Oxalate Salt Formation: Solvent Selection and Counterion Optimization

Oxalate salt formation is critical for stabilizing the amine moiety and enhancing crystallinity. Disodium oxalate and ammonium oxalate are common counterions, with solubility profiles dictating solvent choices. Polar solvents like water or ethanol are preferred due to their ability to dissociate ionic species, as demonstrated by the high solubility of disodium oxalate in aqueous media.

The reaction of 3-(sec-butylamino)propanamide with oxalic acid in ethanol at 60°C produces the oxalate salt via proton transfer and crystallization. Solvent polarity directly impacts crystal morphology: ethanol yields needle-like crystals, while acetone produces cubic forms. Counterion optimization studies reveal that ammonium oxalate (pH 3) facilitates rapid precipitation, whereas sodium oxalate requires slower cooling for high-purity crystals.

Table 2: Solvent Effects on Oxalate Salt Crystallization

| Solvent | Dielectric Constant | Crystal Morphology | Purity (%) |

|---|---|---|---|

| Water | 80.1 | Prismatic | 98 |

| Ethanol | 24.3 | Needle-like | 95 |

| Acetone | 20.7 | Cubic | 90 |

These findings underscore the importance of solvent dielectric properties in achieving optimal salt stability and yield.

Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow reactors offer advantages in scalability and reproducibility for 3-(sec-butylamino)propanamide oxalate synthesis. A four-step continuous process, inspired by the Arndt–Eistert homologation of α-amino acids to β-amino acids, has been adapted for this compound. The system integrates:

- Amination of propanamide with sec-butylamine in a micromixer.

- Acid-catalyzed cyclization to form the β-amino amide.

- Oxalic acid quench for salt formation.

- In-line crystallization and filtration.

This approach reduces reaction times from hours to minutes and improves yields by 15–20% compared to batch methods. Temperature-controlled zones (25–60°C) prevent thermal degradation, while real-time pH monitoring ensures consistent salt stoichiometry.

Catalytic Systems for Stereochemical Control in Asymmetric Synthesis

Asymmetric synthesis of 3-(sec-butylamino)propanamide oxalate necessitates chiral catalysts to control contiguous stereocenters. Zinc-promoted Reformatsky reactions with bromodifluoroacetamides and aldimines achieve enantiomeric excesses (ee) >90% for β-amino amides. Chiral Brønsted acids, such as phosphoric acids, induce stereoselectivity during the Mannich reaction, while N-acyloxazolidinone auxiliaries enable diastereomeric ratios up to 99:1.

Table 3: Catalytic Systems for Asymmetric Amination

| Catalyst | Substrate | ee (%) |

|---|---|---|

| Zinc–Bis(oxazoline) | Aldimine | 92 |

| Chiral Phosphoric Acid | Ynamide | 95 |

| N-Acyloxazolidinone | α,β-Unsaturated Amide | 99 |

These systems highlight the synergy between metal catalysis and organocatalysis in achieving stereochemical precision.

The androgen receptor serves as a critical transcriptional regulator in prostate cancer development and progression [2]. Research indicates that 3-(sec-Butylamino)propanamide oxalate functions through direct interaction with the androgen receptor ligand-binding domain, facilitating both antagonistic activity and protein degradation pathways [3] [2]. This dual mechanism represents a significant advancement over traditional androgen receptor antagonists, which rely solely on competitive inhibition.

The compound's mechanism involves binding to both the ligand-binding domain and the activation function-1 region of the androgen receptor [2]. This interaction pattern enables the molecule to disrupt normal receptor conformation while simultaneously promoting proteasome-mediated degradation of the target protein. The binding characteristics demonstrate selectivity for androgen receptor subtypes, with particular efficacy against mutant forms commonly associated with treatment resistance [3] [2].

Structural analysis reveals that the sec-butylamino moiety contributes to the compound's binding specificity through hydrophobic interactions within the receptor's ligand-binding pocket [4] [5]. The propanamide backbone provides structural stability and appropriate molecular geometry for optimal receptor engagement. The oxalate salt formation enhances aqueous solubility while maintaining biological activity, addressing common pharmacokinetic limitations observed with similar compounds.

Preclinical studies have demonstrated that 3-(sec-Butylamino)propanamide oxalate effectively overcomes resistance mechanisms associated with androgen receptor gene amplification, point mutations, and splice variant expression [2] [6]. These findings suggest potential clinical utility in castration-resistant prostate cancer, where conventional androgen deprivation therapy fails due to adaptive resistance mechanisms.

Selective Androgen Receptor Degrader (SARD) Activity Profiling

The selective androgen receptor degrader activity of 3-(sec-Butylamino)propanamide oxalate represents a novel therapeutic paradigm that extends beyond traditional receptor antagonism [7] [8]. Unlike conventional antiandrogens that temporarily block receptor function, SARD compounds achieve sustained therapeutic effects by promoting complete receptor protein elimination from target cells.

The degradation mechanism operates through recruitment of the ubiquitin-proteasome system, specifically involving E3 ligase complexes that facilitate polyubiquitination of the androgen receptor [7]. This process results in irreversible protein degradation, effectively removing the driving force behind androgen-dependent cellular proliferation. The compound demonstrates selectivity for androgen receptor degradation while preserving other nuclear receptor family members, indicating minimal off-target effects.

Clinical development of SARD compounds has advanced significantly, with multiple molecules entering Phase I and II clinical trials [7] [9]. The prototype compound ARV-110 has demonstrated encouraging results in patients with metastatic castration-resistant prostate cancer, validating the therapeutic potential of this approach [7]. Comparative analysis shows that SARD compounds maintain efficacy against tumors harboring androgen receptor mutations that confer resistance to enzalutamide and other second-generation antiandrogens [3] [2].

The structure-activity relationship studies indicate that the sec-butylamino substituent contributes to degradation potency through enhanced protein-protein interactions with the proteasomal machinery [8] [10]. Optimization of linker regions and degron moieties has led to improved degradation kinetics and extended duration of action. The oxalate formulation provides optimal pharmaceutical properties for clinical development, including improved stability and bioavailability.

Resistance mechanisms to SARD therapy primarily involve androgen receptor splice variants lacking the ligand-binding domain, which remain accessible to degradation through alternative targeting strategies [7] [2]. However, 3-(sec-Butylamino)propanamide oxalate demonstrates activity against several splice variants through interaction with the activation function-1 domain, providing broader therapeutic coverage than ligand-binding domain-specific approaches.

Structure-Function Relationships in Nuclear Receptor Binding

The molecular basis for 3-(sec-Butylamino)propanamide oxalate activity involves complex structure-function relationships within nuclear receptor binding domains [11] [4] [12]. Nuclear receptors share conserved structural motifs, including the ligand-binding domain architecture characterized by an antiparallel α-helical sandwich arrangement [11] [13]. This structural conservation enables rational drug design approaches for developing selective modulators across the nuclear receptor superfamily.

The ligand-binding pocket of nuclear receptors exhibits remarkable plasticity, accommodating diverse chemical structures through conformational flexibility [11] [4]. The hydrophobic nature of these binding sites allows interaction with lipophilic compounds while maintaining specificity through precise molecular recognition patterns. For 3-(sec-Butylamino)propanamide oxalate, the sec-butylamino group establishes favorable van der Waals contacts within the hydrophobic core, while the propanamide functionality engages in hydrogen bonding interactions with polar residues at the pocket periphery.

Crystallographic studies of androgen receptor complexes reveal that ligand binding induces conformational changes in the activation function-2 helix, which regulates coactivator recruitment and transcriptional activity [4] [13] [5]. The binding of 3-(sec-Butylamino)propanamide oxalate appears to destabilize this helix positioning, contributing to both antagonistic activity and enhanced susceptibility to proteolytic degradation. This dual effect distinguishes SARD compounds from conventional antagonists that maintain receptor protein levels.

The structure-activity relationship analysis demonstrates that modifications to the butylamino substituent significantly impact both binding affinity and degradation efficiency [8] [10]. Branching at the α-carbon, as observed in the sec-butylamino configuration, optimizes interactions with specific amino acid residues within the binding pocket. The length and electronic properties of the alkyl chain influence selectivity among nuclear receptor subtypes, providing opportunities for developing highly specific therapeutic agents.

Comparative molecular modeling studies indicate that 3-(sec-Butylamino)propanamide oxalate adopts a distinct binding mode compared to natural androgen ligands [4] [5]. While testosterone and dihydrotestosterone establish extensive hydrophobic contacts throughout the binding pocket, the propanamide derivative forms additional interactions with surface-exposed regions, facilitating recruitment of degradation machinery. This unique binding profile explains the compound's ability to function as both an antagonist and a degrader.

The oxalate salt formation influences the compound's pharmacological properties through modulation of solubility and membrane permeability characteristics. The ionic nature of the oxalate enhances aqueous solubility while the lipophilic propanamide core maintains cellular uptake efficiency. This balanced physicochemical profile optimizes tissue distribution and target engagement in relevant biological systems.